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molecular formula C11H23NO B8746105 6-Undecanone oxime CAS No. 32504-26-0

6-Undecanone oxime

Cat. No. B8746105
M. Wt: 185.31 g/mol
InChI Key: HRGRUCGUHMULFW-UHFFFAOYSA-N
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Patent
US05310902

Procedure details

To a solution of 5.11 g of 6-undecanone in 20 ml of ethanol were successively added a solution of 3.47 g of hydroxylamine hydrochloride in 6 ml of water and a solution of 4.77 g of potassium hydroxide in 6 ml of water. The resulting mixture was heated under reflux for 3 hours. The reaction mixture was then poured into 150 ml of ice-containing water. The resulting aqueous mixture was made acidic by addition of 2N hydrochloric acid, and extracted with benzene. The organic layer was washed with saturated aqueous sodium chloride and evaporated under reduced pressure to remove the solvent. There was obtained 5.57 g (corresponding to theoretical amount) of 6-undecanone oxime as a pale yellow solid,
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=O)[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].Cl.[NH2:14][OH:15].[OH-].[K+].Cl>C(O)C.O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[N:14][OH:15])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.11 g
Type
reactant
Smiles
CCCCCC(CCCCC)=O
Name
Quantity
3.47 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.77 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CCCCCC(CCCCC)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5.57 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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